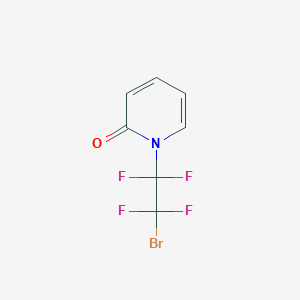

2-Pyridone-N-tetrafluorobromoethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyridones are nitrogen-containing heterocyclic compounds that have attracted a great deal of attention due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

Synthesis Analysis

The synthesis of 2-pyridones is an important research field. New synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers .Molecular Structure Analysis

2-Pyridones are a classic case of a compound that exists in the form of two tautomers, 2-pyridone and 2-hydroxypyridine .Chemical Reactions Analysis

The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .Physical And Chemical Properties Analysis

2-Pyridones are lipophilic molecules . They have remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-Pyridone-N-tetrafluorobromoethane has garnered attention in drug discovery due to its structural versatility and potential biological activity. Researchers have explored its derivatives as potential inhibitors for various enzymes, including thrombin . These compounds exhibit promising anti-thrombin activity, making them valuable candidates for developing anticoagulant drugs.

Materials Science and Fluorescent Materials

The 2-pyridone scaffold has applications in materials science. Its derivatives can serve as building blocks for designing fluorescent materials, sensors, and probes. Researchers have synthesized novel 2-pyridone-based molecules with fluorescence properties, which find use in bioimaging and chemical sensing .

Natural Product Synthesis

2-Pyridone-N-tetrafluorobromoethane derivatives have been explored as intermediates in the synthesis of natural products. Their versatile reactivity allows for the construction of complex heterocyclic structures. Researchers have used these compounds to access biologically relevant molecules through strategic transformations .

Organic Synthesis and Heterocyclic Chemistry

The synthetic methods for 2-pyridone-N-tetrafluorobromoethane are diverse. Researchers have employed palladium-catalyzed reactions, cross-coupling strategies, and cyclization approaches to access these compounds. The Blaise reaction, which involves the formation of β-keto esters, has gained attention for its utility in heterocycle synthesis .

Biological Activity and Molecular Docking

Understanding the biological activity of 2-pyridone-N-tetrafluorobromoethane derivatives is crucial. Researchers have conducted molecular docking simulations to explore their interactions with biological targets. These studies aid in predicting their potential as drug candidates and guide further optimization .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Pyridone-N-tetrafluorobromoethane are likely to be the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Related 2-pyridone compounds have been reported to exhibit potent activities against fgfr1, 2, and 3 . The compound may interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.

Biochemical Pathways

2-Pyridone-N-tetrafluorobromoethane may affect the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The molecular and cellular effects of 2-Pyridone-N-tetrafluorobromoethane’s action would depend on its specific interactions with its targets and the subsequent changes in cellular processes. For instance, if the compound inhibits FGFRs, it could potentially slow down tumor growth in cancers where FGFR signaling is abnormally activated .

properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-4-2-1-3-5(13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXRDFJTIAHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)